molecular formula C15H19N3 B1472258 4-(1-benzyl-1H-pyrazol-4-yl)piperidine CAS No. 1529559-38-3

4-(1-benzyl-1H-pyrazol-4-yl)piperidine

Cat. No. B1472258
CAS RN: 1529559-38-3
M. Wt: 241.33 g/mol
InChI Key: MXMQZEXPFNFOJD-UHFFFAOYSA-N
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Description

“4-(1-benzyl-1H-pyrazol-4-yl)piperidine” is a member of piperidines . Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Scientific Research Applications

Synthesis and Chemical Properties

Convenient Synthesis of Azolyl Piperidines : A study by Shevchuk et al. (2012) developed a method for preparing 3- and 4-(1H-azol-1-yl)piperidines, which are structurally related to "4-(1-benzyl-1H-pyrazol-4-yl)piperidine", through arylation of azoles with bromopyridines and subsequent reduction. This method extends to benzo analogues, highlighting its versatility in synthesizing azolyl piperidines with potential biological activities (Shevchuk et al., 2012).

Synthesis of Crizotinib Intermediate : Fussell et al. (2012) reported a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, a drug used to treat certain types of cancer. This highlights the compound's role in the synthesis of clinically relevant molecules (Fussell et al., 2012).

Biological Activities and Applications

Antimicrobial and Antifungal Activity : Sharma et al. (2017) synthesized a series of pyrazole-containing s-triazine derivatives, which included structures related to "4-(1-benzyl-1H-pyrazol-4-yl)piperidine". These compounds exhibited antimicrobial and antifungal activities, suggesting potential applications in treating infections (Sharma et al., 2017).

Anticancer Activity : Inceler et al. (2013) investigated the anticancer activity of novel thiophene containing 1,3-diarylpyrazole derivatives, including a compound with a structure similar to "4-(1-benzyl-1H-pyrazol-4-yl)piperidine". These compounds showed promising inhibitory effects on various human cancer cell lines, indicating potential applications in cancer therapy (Inceler et al., 2013).

NMDA Receptor Antagonism and Potential Neuroprotective Effects : Wright et al. (1999) identified a compound, 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. This suggests potential applications in neuroprotection and the treatment of neurodegenerative diseases (Wright et al., 1999).

properties

IUPAC Name

4-(1-benzylpyrazol-4-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-2-4-13(5-3-1)11-18-12-15(10-17-18)14-6-8-16-9-7-14/h1-5,10,12,14,16H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMQZEXPFNFOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN(N=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-benzyl-1H-pyrazol-4-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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